molecular formula C17H19N3O B5221328 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5221328
M. Wt: 281.35 g/mol
InChI Key: IDAKKENHMORASC-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly in the modulation of neurotransmitter systems.

Properties

IUPAC Name

2-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAKKENHMORASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 2-phenylacetyl chloride with 1-(2-pyridyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with neurotransmitter systems, particularly the serotonin system. It is believed to inhibit the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the levels of serotonin in the synaptic cleft. This action can lead to improved mood and reduced symptoms of depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenyl group, a piperazine ring, and a pyridine moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.

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